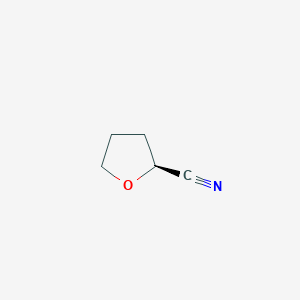

(S)-Tetrahydrofuran-2-carbonitrile

Description

Significance and Research Context in Asymmetric Synthesis

Asymmetric synthesis is a critical area of chemistry focused on the creation of chiral compounds as single enantiomers. nih.govgoogle.com The biological activity of many pharmaceuticals and natural products is often dependent on their specific three-dimensional structure, making the ability to selectively produce one enantiomer over the other essential.

(S)-Tetrahydrofuran-2-carbonitrile is significant in this context because it acts as a chiral precursor. ambeed.com Researchers utilize such building blocks to introduce a specific chirality into a molecule early in a synthetic sequence, guiding the stereochemical outcome of subsequent reactions. The synthesis of enantiomerically enriched tetrahydrofuran (B95107) derivatives is an active area of research, employing various strategies like catalytic enantioselective reactions, including Henry reactions followed by iodocyclization, and dynamic kinetic asymmetric cycloadditions. chemistryviews.orgacs.org The goal of these methods is often to produce polysubstituted tetrahydrofurans with high diastereoselectivity and enantioselectivity, which can then be converted into other valuable compounds. chemistryviews.org

Role as a Chiral Building Block in Organic Chemistry

A chiral building block is an enantiomerically pure compound that serves as a starting material in the synthesis of complex target molecules. google.com These blocks are fundamental tools in medicinal chemistry and natural product synthesis, as they allow for the construction of intricate molecular architectures with precise control over their stereochemistry. nih.govwiley-vch.de

This compound perfectly fits this description. Its tetrahydrofuran core provides a stable, five-membered cyclic ether structure, while the nitrile group offers versatile reactivity. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo addition reactions, allowing for a wide range of chemical transformations. The synthesis of related chiral tetrahydrofuran structures, such as substituted tetrahydrofuran-2-carboxylic acids, is often pursued through methods like the resolution of racemic mixtures using chiral amines. google.com The development of synthetic routes to access highly substituted, enantiomerically pure tetrahydrofurans is a key focus, as these structures are subunits in many important biological molecules. acs.orgnih.gov

Compound Data

The following tables provide key data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇NO | chemicalbook.com |

| Molecular Weight | 97.12 g/mol | chemicalbook.com |

Table 2: Spectroscopic Data

| Technique | Description | Value | Source |

|---|---|---|---|

| ¹³C NMR (in CDCl₃) | Nitrile Carbon (C≡N) | ~119.5 ppm | chemicalbook.com |

| ¹³C NMR (in CDCl₃) | Tetrahydrofuran Carbons | 69.2, 66.4, 31.8, 25.0 ppm | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

(2S)-oxolane-2-carbonitrile |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2/t5-/m0/s1 |

InChI Key |

RZZIKHSWRWWPAN-YFKPBYRVSA-N |

SMILES |

C1CC(OC1)C#N |

Isomeric SMILES |

C1C[C@H](OC1)C#N |

Canonical SMILES |

C1CC(OC1)C#N |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for S Tetrahydrofuran 2 Carbonitrile

Dehydration Reactions for Carbonitrile Formation

The conversion of a carboxamide to a carbonitrile via dehydration is a fundamental transformation in organic synthesis. For the preparation of (S)-Tetrahydrofuran-2-carbonitrile, this approach typically starts from the corresponding chiral amide precursor.

Conversion from (S)-Tetrahydrofuran-2-carboxamide

The direct dehydration of (S)-Tetrahydrofuran-2-carboxamide serves as a straightforward route to this compound. This reaction involves the removal of a molecule of water from the primary amide group to form the nitrile functionality. The starting material, (S)-Tetrahydrofuran-2-carboxamide, can be synthesized from the commercially available (S)-Tetrahydrofuran-2-carboxylic acid.

Reagents and Reaction Conditions

A common and effective method for the dehydration of primary amides to nitriles employs thionyl chloride (SOCl₂), often in the presence of a tertiary amine base like pyridine (B92270) or in a solvent like dimethylformamide (DMF). researchgate.net While thionyl chloride is a powerful chlorinating agent, in the context of amide dehydration, it acts as a dehydrating agent. researchgate.net The reaction proceeds through the formation of an intermediate that readily eliminates sulfur dioxide and hydrochloric acid to yield the desired nitrile.

Another documented method for the synthesis of a related compound, (R)-Tetrahydrofuran-2-carbonitrile, involves the use of silver perchlorate (B79767) in dichloromethane (B109758). chemicalbook.com This suggests that Lewis acidic conditions can also promote the formation of the carbonitrile from a suitable precursor. chemicalbook.com

Table 1: Reagents for Dehydration of Amides to Nitriles

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often with a base (e.g., pyridine) or in DMF | A common and effective method for primary amide dehydration. researchgate.net |

| Silver Perchlorate (AgClO₄) | In a solvent like dichloromethane | Demonstrates the use of Lewis acids in nitrile formation. chemicalbook.com |

Asymmetric Synthesis Approaches to Chiral Tetrahydrofuran (B95107) Derivatives

The establishment of the stereochemistry at the C-2 position is a critical aspect of synthesizing enantiomerically pure this compound. Various asymmetric strategies have been developed to access chiral tetrahydrofuran derivatives, which can then be converted to the target nitrile.

Enantioselective Routes and Stereocontrol

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For tetrahydrofuran derivatives, this can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. acs.orgnih.gov The control of stereochemistry is paramount and can be influenced by the choice of reagents, catalysts, and reaction conditions. rsc.org For molecules with multiple chiral centers, the number of possible stereoisomers increases, making stereocontrol even more critical. youtube.com

Approaches to Stereoselective Formation of the C-2 Chiral Center

Several methods have been reported for the stereoselective synthesis of substituted tetrahydrofurans. These include:

Intramolecular Cyclization: The cyclization of acyclic precursors with a pre-existing stereocenter can lead to the formation of the tetrahydrofuran ring with a defined stereochemistry at C-2. nih.gov

Asymmetric Cycloadditions: Diels-Alder reactions using chiral dienophiles can produce bicyclic intermediates that, upon further transformation, yield enantiomerically enriched tetrahydrofuran derivatives. nih.govnih.gov

Kinetic Resolution: The resolution of racemic tetrahydrofuran-2-carboxylic acid using a chiral resolving agent, such as (+)-ephedrine, allows for the separation of the (S)- and (R)-enantiomers. cdnsciencepub.com The separated (S)-acid can then be converted to this compound.

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of unsaturated precursors has been shown to be an effective method for producing chiral tetrahydroquinoxaline derivatives, and similar principles can be applied to the synthesis of other chiral heterocycles. rsc.org

A simple and short synthetic pathway to novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives has been developed starting from enantiomeric lactone acids in two steps. researchgate.net

Table 2: Selected Asymmetric Approaches to Chiral Tetrahydrofurans

| Approach | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Formation of the ring from an acyclic precursor with a chiral center. nih.gov | Stereochemistry is transferred from the starting material. |

| Asymmetric Cycloaddition | Use of chiral dienophiles in Diels-Alder reactions. nih.govnih.gov | Creates multiple stereocenters in a controlled manner. |

| Kinetic Resolution | Separation of enantiomers using a chiral resolving agent. cdnsciencepub.com | A classical method for obtaining enantiomerically pure compounds. |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. rsc.orgorganic-chemistry.org | Can be highly efficient and enantioselective. |

Chemoenzymatic Strategies for Related Chiral Tetrahydrofuran Precursors

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters, which can be precursors to chiral tetrahydrofurans. For instance, lipase-catalyzed hydrolysis can provide access to enantiomerically pure precursors. This approach is particularly valuable for the large-scale preparation of chiral building blocks. Furthermore, chemoenzymatic approaches have proven effective in synthesizing chiral piperidines, highlighting the potential of these methods for creating diverse chiral heterocycles. acs.org The use of biomass, such as l-arabinose, as a starting material for the synthesis of chiral tetrahydrofurans through a hydrazone-based strategy also represents a sustainable approach. nih.gov

Catalytic Methods in Chiral Tetrahydrofuran Ring Synthesis

The construction of the chiral tetrahydrofuran ring, particularly with a substituent at the C2 position, is a key challenge in organic synthesis. Catalytic methods that can control the stereochemistry at this position are of paramount importance for producing enantiomerically pure compounds like this compound. These methods often rely on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other.

Prominent catalytic strategies for synthesizing chiral tetrahydrofurans include:

Intramolecular Cyclization: One of the most common approaches involves the intramolecular cyclization of unsaturated alcohols. For instance, the asymmetric hydroalkoxylation or etherification of γ,δ-unsaturated alcohols can be catalyzed by chiral transition metal complexes. Catalysts based on metals like palladium, rhodium, and gold have been developed for this purpose. The chiral ligands coordinated to the metal center create a chiral environment that forces the cyclization to occur in a way that selectively forms the (S) or (R) enantiomer.

Kinetic Resolution: This method involves the differentiation of a racemic mixture of a precursor molecule. A chiral catalyst selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For example, a racemic mixture of a tetrahydrofuran derivative could undergo a catalytic reaction where only the (R)-enantiomer is consumed, allowing for the isolation of the desired (S)-enantiomer.

Asymmetric Cycloadditions: [2+2+1], [3+2], and [4+1] cycloaddition reactions are powerful tools for constructing five-membered rings like tetrahydrofuran. When conducted with chiral catalysts, these reactions can proceed with high enantioselectivity. For example, a catalytic asymmetric [3+2] cycloaddition between an olefin and a three-atom component can yield a substituted tetrahydrofuran ring with well-defined stereocenters.

Novel Synthetic Route Development

The continuous search for more efficient, selective, and sustainable synthetic methods drives the development of novel routes to valuable chiral molecules. For this compound, this involves exploring new reaction pathways that may offer advantages over existing methods.

Exploration of New Reaction Pathways to this compound

Research into new synthetic routes often focuses on atom economy and the use of readily available starting materials. One area of exploration is the use of organocatalysis, which avoids the use of potentially toxic and expensive heavy metals. A hypothetical but plausible organocatalytic route could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by a subsequent cyclization and conversion of a functional group to the nitrile.

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

Achieving high enantiomeric purity (typically measured as enantiomeric excess, e.e.) and chemical yield is the primary goal of synthetic optimization. For a catalytic synthesis of a chiral tetrahydrofuran, several parameters are systematically varied to find the optimal conditions. These parameters include the choice of catalyst and its loading, the solvent, the reaction temperature, and the concentration of reactants.

The table below presents hypothetical, yet representative, data for the optimization of a generic catalytic intramolecular cyclization to form a chiral 2-substituted tetrahydrofuran, illustrating the process.

Table 1: Optimization of a Catalytic Asymmetric Cyclization

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | 5 | Ligand A | Toluene (B28343) | 25 | 75 | 88 |

| 2 | 2.5 | Ligand A | Toluene | 25 | 72 | 87 |

| 3 | 5 | Ligand B | Toluene | 25 | 81 | 92 |

| 4 | 5 | Ligand B | Dichloromethane | 25 | 65 | 85 |

| 5 | 5 | Ligand B | Toluene | 0 | 85 | 95 |

| 6 | 5 | Ligand B | Toluene | 50 | 78 | 90 |

As shown in the table, changing the chiral ligand from A to B (Entry 3 vs. 1) improved both yield and enantioselectivity. Lowering the temperature (Entry 5 vs. 3) further enhanced the enantiomeric excess to 95%, which is a common trend in asymmetric reactions. The choice of solvent also proved critical, with toluene being superior to dichloromethane in this instance (Entry 3 vs. 4). Reducing the catalyst loading (Entry 2) slightly decreased the yield without significantly impacting the enantiopurity, suggesting that a lower catalyst amount could be used to improve cost-effectiveness.

Scalability Considerations in Academic Synthesis of this compound

Scaling up a synthesis from the milligram scale typical of initial research to the gram or multi-gram scale needed for further studies presents several challenges in an academic laboratory setting.

Catalyst Cost and Availability: Many chiral ligands and transition metal precursors are expensive. On a larger scale, the cost of the catalyst can become a significant portion of the total cost. Furthermore, catalyst recovery and reuse become more important to improve the economic viability of the synthesis.

Reaction Homogeneity and Temperature Control: Reactions that are easy to stir and heat or cool in a small flask can become problematic on a larger scale. Maintaining a consistent temperature throughout a larger reaction volume is more difficult and can affect selectivity and yield.

Purification: Chromatographic purification, which is common on a small scale, becomes cumbersome and time-consuming for larger quantities of material. Alternative purification methods like crystallization or distillation are often preferred for scalability, but the target compound must have suitable physical properties for these techniques to be effective. For non-crystalline products, large-scale chromatography may be unavoidable but requires specialized equipment.

Maintaining Enantiopurity: Sometimes, the enantiomeric excess of a reaction can decrease when it is scaled up due to factors like changes in concentration or less effective temperature control. Careful re-optimization of the reaction conditions may be necessary at the target scale to ensure high enantiopurity is maintained.

Reactivity and Transformations of S Tetrahydrofuran 2 Carbonitrile

Nucleophilic Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These addition reactions are fundamental to the synthetic utility of (S)-Tetrahydrofuran-2-carbonitrile.

The addition of Grignard reagents (R-MgX) to this compound is a powerful method for the formation of ketones. The reaction proceeds through a nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbon of the nitrile group. masterorganicchemistry.com This initially forms an imine anion, which upon acidic workup, hydrolyzes to the corresponding ketone. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves the Grignard reagent adding to the nitrile to form a magnesium salt of an imine. Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent has been shown to improve yields and chemoselectivity in Grignard additions to carbonyl compounds, a principle that can be extended to reactions with nitriles. researchgate.net

Table 1: Grignard Reagent Addition to this compound

| Grignard Reagent (R-MgX) | Product after Hydrolysis | Solvent |

|---|---|---|

| Phenylmagnesium bromide | (S)-phenyl(tetrahydrofuran-2-yl)methanone | Diethyl ether or THF |

| Ethylmagnesium bromide | (S)-1-(tetrahydrofuran-2-yl)propan-1-one | Diethyl ether or THF |

| Methylmagnesium chloride | (S)-1-(tetrahydrofuran-2-yl)ethan-1-one | Diethyl ether or THF |

Beyond Grignard reagents, other strong nucleophiles can add to the nitrile group. Organolithium reagents, for instance, react in a similar fashion to yield ketones after hydrolysis. The reaction of 2-furyllithium with nitrile-containing substrates is a known method for introducing a furan (B31954) ring, which can later be transformed into other functional groups. mdpi.com

Additionally, the addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, is a classic reaction of aldehydes and ketones to form cyanohydrins. chemguide.co.uklibretexts.org While the starting material is already a nitrile, this highlights the general reactivity of the cyano group towards nucleophiles. The rate and reversibility of nucleophilic additions depend significantly on the basicity of the incoming nucleophile. masterorganicchemistry.com Stronger nucleophiles like organometallic reagents lead to irreversible additions. masterorganicchemistry.com

Cycloaddition Reactions Facilitated by the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile, although this is less common than its role in nucleophilic additions. In [4+2] cycloadditions, such as the Diels-Alder reaction, an electron-deficient nitrile can react with a diene. youtube.com For this compound, the nitrile group's participation would likely require activation by a Lewis acid to enhance its dienophilic character.

1,3-Dipolar cycloadditions are another pathway where the nitrile can act as the 2π component. For example, the reaction with an azide (B81097) would lead to the formation of a tetrazole ring, a valuable heterocyclic motif in medicinal chemistry. While specific examples involving this compound are not prevalent in the literature, the general principles of cycloaddition reactions suggest its potential utility in constructing more complex heterocyclic systems. nsf.gov The frontier molecular orbital (FMO) theory helps in predicting the feasibility and stereochemical outcome of these reactions under thermal or photochemical conditions. youtube.com

Functional Group Interconversions of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into other key functionalities, namely carboxylic acids and amines, through hydrolysis and reduction, respectively.

The hydrolysis of this compound to (S)-Tetrahydrofuran-2-carboxylic acid can be achieved under either acidic or basic conditions. chemistrysteps.comweebly.com The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate, (S)-tetrahydrofuran-2-carboxamide, which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk

Acid-catalyzed hydrolysis : Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, protonates the nitrogen atom, activating the nitrile carbon towards nucleophilic attack by water. chemistrysteps.comyoutube.com The final product is the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-catalyzed hydrolysis : Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), involves the attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comweebly.com This initially yields the salt of the carboxylic acid (e.g., sodium (S)-tetrahydrofuran-2-carboxylate) and ammonia (B1221849). chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. weebly.com

Enzymatic hydrolysis, using nitrilase or a combination of nitrile hydratase and amidase, offers a mild and often stereoselective alternative for converting nitriles to carboxylic acids. researchgate.net

Table 2: Hydrolysis of this compound

| Conditions | Intermediate | Final Product |

|---|---|---|

| H₃O⁺, Heat | (S)-Tetrahydrofuran-2-carboxamide | (S)-Tetrahydrofuran-2-carboxylic acid |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | (S)-Tetrahydrofuran-2-carboxamide | (S)-Tetrahydrofuran-2-carboxylic acid |

The nitrile group of this compound can be reduced to a primary amine, (S)-(tetrahydrofuran-2-yl)methanamine, using various reducing agents. chemguide.co.uk This transformation is a key step in the synthesis of more complex amine-containing target molecules.

Common methods for this reduction include:

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.uk

Borane Complexes : Reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) are also effective for the reduction of nitriles to amines. commonorganicchemistry.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide. commonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Table 3: Reduction of this compound

| Reagent(s) | Product | Typical Solvent |

|---|---|---|

| 1. LiAlH₄; 2. H₂O | (S)-(Tetrahydrofuran-2-yl)methanamine | Diethyl ether, THF |

| BH₃-THF | (S)-(Tetrahydrofuran-2-yl)methanamine | THF |

| H₂, Raney Nickel, NH₃ | (S)-(Tetrahydrofuran-2-yl)methanamine | Ethanol |

| H₂, Pd/C | (S)-(Tetrahydrofuran-2-yl)methanamine | Ethanol, Methanol (B129727) |

Radical Reactions Involving the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) moiety is susceptible to radical reactions, typically involving the abstraction of a hydrogen atom to form a THF radical. This reactivity is well-documented for the parent THF molecule. byjus.comorganic-chemistry.org However, specific studies detailing radical reactions on the tetrahydrofuran ring of this compound are not extensively reported in the scientific literature.

Based on the general principles of radical chemistry, the C-H bonds on the tetrahydrofuran ring of this compound are potential sites for radical abstraction. The presence of the electron-withdrawing nitrile group at the C2 position is expected to influence the regioselectivity of such reactions. Free-radical halogenation, for instance, is a common method for functionalizing alkanes and ethers. byjus.comyoutube.comyoutube.com This type of reaction typically proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. byjus.com In the context of this compound, a radical initiator would generate a halogen radical, which could then abstract a hydrogen atom from the THF ring to form an alkyl radical, followed by reaction with a halogen molecule to yield a halogenated product. byjus.comyoutube.com

Another potential avenue for radical-mediated transformation is through C-H activation. acs.orgacs.orgchinesechemsoc.org Modern synthetic methods often employ transition metal catalysts to facilitate the selective functionalization of C-H bonds, including those in cyclic ethers. organic-chemistry.org While specific examples with this compound are scarce, these methodologies offer a potential route for the introduction of new substituents onto the tetrahydrofuran ring.

It is important to note that the stereochemistry at the C2 position could influence the approach of radicals and, consequently, the stereochemical outcome of any subsequent bond-forming reactions. Further research is required to fully elucidate the scope and selectivity of radical reactions on this specific chiral substrate.

Derivatization Strategies for Structural Modification

The nitrile group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key derivatization strategies include hydrolysis, conversion to tetrazoles, and reactions with organometallic reagents.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to first yield the corresponding carboxamide, (S)-Tetrahydrofuran-2-carboxamide, and upon further hydrolysis, the carboxylic acid, (S)-Tetrahydrofuran-2-carboxylic acid. acs.orgwikipedia.org The amide, in particular, can be synthesized via the dehydration of the corresponding carboxamide using reagents like thionyl chloride. sigmaaldrich.com The resulting carboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals. wikipedia.orggoogle.com

Table 1: Hydrolysis of this compound This table presents a generalized reaction scheme as specific examples for the direct hydrolysis of this compound were not found in the searched literature.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | H₂O, H⁺ or OH⁻ (catalytic) | (S)-Tetrahydrofuran-2-carboxamide | acs.org |

| (S)-Tetrahydrofuran-2-carboxamide | H₂O, H⁺ or OH⁻, heat | (S)-Tetrahydrofuran-2-carboxylic acid | wikipedia.org |

Conversion to Tetrazoles

The [2+3] cycloaddition reaction between the nitrile group and an azide, typically sodium azide in the presence of a Lewis acid or an ammonium salt, provides a direct route to 5-substituted 1H-tetrazoles. beilstein-journals.org This transformation is valuable in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The product of this reaction with this compound would be 5-((S)-tetrahydrofuran-2-yl)-1H-tetrazole.

Table 2: Synthesis of 5-((S)-tetrahydrofuran-2-yl)-1H-tetrazole This table presents a generalized reaction scheme as specific examples for the direct conversion of this compound to the corresponding tetrazole were not found in the searched literature.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | NaN₃, Lewis Acid (e.g., ZnBr₂) or NH₄Cl | 5-((S)-tetrahydrofuran-2-yl)-1H-tetrazole | beilstein-journals.org |

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the electrophilic carbon of the nitrile group. youtube.comyoutube.comyoutube.com Subsequent hydrolysis of the intermediate imine leads to the formation of ketones. For example, the reaction of this compound with methylmagnesium chloride would yield (S)-1-(tetrahydrofuran-2-yl)ethan-1-one after acidic workup. This reaction provides a powerful method for the formation of new carbon-carbon bonds.

Table 3: Reaction with Organometallic Reagents This table presents a generalized reaction scheme as specific examples for the reaction of this compound with organometallic reagents were not found in the searched literature.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | 1. R-MgX or R-Li in ether or THF 2. H₃O⁺ | (S)-1-(Tetrahydrofuran-2-yl)alkan-1-one | youtube.comyoutube.com |

These derivatization strategies highlight the utility of this compound as a versatile starting material for accessing a wide array of more complex chiral molecules with potential applications in various fields of chemical research.

Applications of S Tetrahydrofuran 2 Carbonitrile in Advanced Organic Synthesis

Use as a Chiral Building Block in Complex Molecule Construction

The primary application of (S)-tetrahydrofuran-2-carbonitrile in organic synthesis is its use as a chiral building block. The term "chiral building block" refers to a molecule with a pre-existing, well-defined stereocenter that can be incorporated into a larger, more complex molecule, thereby transferring its chirality to the final product. This strategy is fundamental in modern stereoselective synthesis, as it often provides a more efficient route to enantiomerically pure compounds than creating chiral centers from scratch. researchgate.netnih.gov

The tetrahydrofuran (B95107) (THF) ring is a common structural motif found in a wide variety of biologically active natural products, including lignans (B1203133) and polyether ionophores. nih.gov The presence of the (S)-configured stereocenter at the 2-position, combined with the synthetically versatile nitrile group, allows chemists to construct highly functionalized and polysubstituted tetrahydrofuran derivatives. researchgate.netchemistryviews.org Research has demonstrated the synthesis of various chiral tetrahydrofurans starting from such building blocks, which are then used to construct nucleoside analogues and other complex natural products. researchgate.netresearchgate.net The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, providing multiple pathways for elaboration and connection to other parts of a target molecule.

Table 1: Examples of Complex Molecular Scaffolds Derived from Tetrahydrofuran Building Blocks

| Target Molecule Class | Significance | Relevant Research Finding | Citation(s) |

|---|---|---|---|

| Polysubstituted Tetrahydrofurans | Core structures of many pharmaceuticals and natural products. | Efficient access to 2,5-polysubstituted THF derivatives with high enantioselectivity (up to 97% ee). | researchgate.netchemistryviews.org |

| Chiral Amines | Important functional groups in bioactive compounds. | Products from THF synthesis can be transformed into corresponding chiral amines with excellent stereoselectivity. | researchgate.netchemistryviews.org |

| C-Nucleoside Analogues | Potential antiviral and anticancer agents. | Functionalized tetrahydrofuran rings serve as valuable precursors for modified C-nucleosides. | researchgate.net |

Role in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in chemistry for selectively producing one enantiomer of a chiral product. This is often achieved using a chiral catalyst, which is typically a metal complex bearing a chiral ligand.

Synthesis of Chiral Ligands Utilizing the Tetrahydrofuran-2-carbonitrile Scaffold

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. nih.gov The this compound scaffold serves as a promising starting point for new ligand families. The inherent chirality of the THF ring can be used to create a specific three-dimensional environment around a metal center. chemistryviews.org

The synthetic strategy involves the chemical modification of the nitrile group into a coordinating group, such as an amine or a phosphine (B1218219). For instance, reduction of the nitrile yields a primary amine, which can be further functionalized. These modified tetrahydrofuran derivatives can then act as ligands, binding to a metal and influencing the stereochemical outcome of a catalyzed reaction. Research groups have developed methods to synthesize polysubstituted tetrahydrofuran derivatives with the expressed hope of using these new chiral molecules as ligands in Lewis acid-catalyzed asymmetric reactions. researchgate.netchemistryviews.org

Development of Asymmetric Catalysts Incorporating this compound Derivatives

Once a chiral ligand derived from this compound is synthesized, it can be combined with a suitable metal precursor (e.g., palladium, rhodium, iridium) to form an asymmetric catalyst. nih.gov The principle behind these catalysts is that the chiral ligand forces the substrates to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomeric product over the other.

While the direct application of catalysts based specifically on the this compound scaffold is an emerging area, the general principle is well-established. For example, chiral phosphine ligands are widely used in industrial processes for manufacturing pharmaceuticals and agrochemicals. acs.org The development of catalysts from accessible chiral sources like this compound is an active area of research aimed at expanding the toolbox of synthetic chemists for creating enantiomerically pure compounds. nih.gov

Synthetic Precursor in the Development of Bioactive Molecules

The structural motifs present in this compound are found in numerous bioactive compounds, making it a valuable intermediate for the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediates Synthesis

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, recognized for its role in enhancing the potency of drug candidates. nih.gov Notably, the 3-(S)-tetrahydrofuranyl urethane (B1682113) moiety was a key component in the design of the HIV protease inhibitor Amprenavir. nih.gov This highlights the importance of the chiral THF skeleton in molecular recognition at biological targets. nih.gov

A prominent and recent example of the use of a derivative of this compound is in the synthesis of the antiviral drug Remdesivir (and its parent nucleoside GS-441524). Derivatives of the compound have shown affinity for viral RNA-dependent RNA polymerases (RdRPs), the target of Remdesivir. Furthermore, research has identified a tetrahydrofuran derivative, (S)-SRI-62-834, as a bioactive compound, with its synthesis relying on a chiral THF building block. researchgate.net

Table 2: Pharmaceutical Intermediates and Related Bioactive Compounds from this compound and its Derivatives

| Compound/Class | Therapeutic Area | Role of THF Moiety | Citation(s) |

|---|---|---|---|

| GS-441524 (Remdesivir Intermediate) | Antiviral | Key chiral building block for the ribose-mimicking core. | - |

| Amprenavir | Antiviral (HIV Protease Inhibitor) | The 3-(S)-tetrahydrofuranyl urethane is a potent P2 ligand, enhancing binding to the enzyme. | nih.gov |

| (S)-SRI-62-834 | Bioactive Compound | The core structure is a key chiral tetrahydrofuran derivative. | researchgate.net |

Agrochemical Intermediates Synthesis

The quest for new, effective, and stereospecific agrochemicals (e.g., herbicides, fungicides, and insecticides) is a continuous effort in chemical research. nih.gov Catalytic asymmetric synthesis has become a vital tool for producing single-enantiomer agrochemicals, which can offer improved efficacy and better environmental profiles compared to racemic mixtures. acs.orgnih.gov

Chiral ligands are essential for these syntheses. While ligands like chiral ferrocenyl phosphines have found application in the industrial synthesis of agrochemicals, the direct and widely documented use of this compound as a key intermediate for commercial agrochemicals is less prevalent in the literature compared to its pharmaceutical applications. However, given the importance of chiral building blocks in this industry, the potential for derivatives of this compound to serve as precursors for novel agrochemicals remains a viable area for future research and development. acs.org One company lists 3-(Aminomethyl)tetrahydrofuran as an intermediate for Dinotefuran, an insecticide, indicating the utility of the functionalized THF scaffold in this sector. raysbiotech.com

Contributions to Novel Material Development

This compound emerges as a promising chiral building block for the development of novel materials, largely owing to its unique combination of a stereocenter and a reactive nitrile group within a stable tetrahydrofuran ring. While direct, extensive research on the application of this specific molecule in materials science is an expanding field, its potential can be inferred from the well-established use of analogous chiral monomers and functionalized cyclic ethers in polymer chemistry. The incorporation of this compound into polymer backbones or as a functional side group is anticipated to impart specific, desirable properties to the resulting materials, opening avenues for advanced applications.

The primary contribution of this compound to material development lies in its ability to introduce chirality into macromolecular structures. The transfer of chirality from a monomer to a polymer can dictate the polymer's secondary structure, leading to the formation of helical or other well-defined three-dimensional architectures. nih.gov This structural control at the molecular level can translate into unique macroscopic properties, such as the ability to interact with polarized light, which is crucial for the development of chiroptical materials. For instance, polymers incorporating chiral units have been shown to exhibit circularly polarized luminescence (CPL), a property valuable in the development of advanced displays, optical data storage, and security inks. mdpi.com

The nitrile group of this compound adds another layer of functionality. Nitrile moieties are known to be versatile precursors for a variety of other functional groups through polymer modification reactions. This allows for the post-polymerization tailoring of material properties. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can alter the solubility and hydrophilicity of the polymer, or it can be reduced to an amine, providing sites for further functionalization or for applications in areas like CO2 capture. The inherent polarity of the nitrile group can also influence the dielectric properties of the resulting polymer, making it a candidate for use in electronic components.

Furthermore, the tetrahydrofuran ring itself contributes to the potential material properties. The cyclic ether structure can enhance the thermal stability and solubility of polymers in organic solvents. The incorporation of such rings into a polymer backbone can lead to materials with a favorable combination of rigidity and flexibility.

The development of functional materials from chiral cyclic ethers and nitriles is an active area of research. Below is a table summarizing the potential applications and the key properties that this compound could impart to novel materials, based on findings from related compounds.

| Potential Application Area | Key Property Imparted by this compound | Relevant Research Findings on Analogous Compounds |

| Chiroptical Materials | Introduction of a chiral center leading to optical activity and potential for circularly polarized luminescence (CPL). | Chiral monomers can transfer their chirality to the polymer, influencing its secondary structure and leading to CPL emission. mdpi.com |

| Specialty Polymers | Enhanced thermal stability, controlled solubility, and modifiable functionality through the nitrile group. | The nitrile group in polymers can be chemically modified to introduce a variety of functional groups, allowing for the tuning of material properties. |

| Biomedical Materials | Biocompatibility and biodegradability, with the chiral center potentially influencing biological interactions. | Chirality plays a crucial role in the interaction of materials with biological systems; the biodegradation rate of nanoparticles can be controlled by the chirality of the polymer. nih.gov |

| Functional Coatings & Films | Adhesion, barrier properties, and surface energy modification. | The incorporation of polar groups like nitriles can enhance the adhesive properties and surface characteristics of polymer films. |

Detailed research into the polymerization of this compound, either as a primary monomer or as a co-monomer, is necessary to fully elucidate its impact on material properties. Investigations into its ring-opening polymerization or its incorporation into existing polymer systems would provide valuable data on the processability and performance of the resulting materials. The following table outlines hypothetical research findings that would be critical in evaluating its potential.

| Research Focus | Potential Finding | Implication for Material Development |

| Homopolymerization of this compound | Successful synthesis of a chiral polymer with a defined molecular weight and narrow polydispersity. | Establishes the viability of creating novel homopolymers with inherent chirality and predictable properties. |

| Copolymerization with Achiral Monomers | Incorporation of the chiral unit into a commodity polymer, imparting optical activity. | Offers a route to functionalize existing plastics with chiroptical properties for advanced applications. |

| Chemical Modification of the Nitrile Group in the Polymer | Conversion of the nitrile to amine or carboxylic acid groups with high efficiency. | Demonstrates the potential for creating a platform of functional materials with tunable properties from a single chiral polymer. |

| Thermal and Mechanical Analysis of the Resulting Polymers | High glass transition temperature and good thermal stability of the polymers. | Indicates suitability for applications requiring robust materials that can withstand high temperatures. |

Mechanistic Investigations of Reactions Involving S Tetrahydrofuran 2 Carbonitrile

Elucidation of Reaction Pathways for Nitrile Group Introduction

The introduction of a nitrile group at the C2 position of the tetrahydrofuran (B95107) ring with (S) stereochemistry can be achieved through various synthetic strategies. The mechanism of nitrile introduction is highly dependent on the chosen precursor and reagents.

One common approach involves the nucleophilic substitution of a suitable leaving group at the C2 position by a cyanide anion. For instance, starting from a chiral precursor such as (S)-2-(hydroxymethyl)tetrahydrofuran, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. The subsequent reaction with a cyanide salt, like sodium cyanide, would proceed via an S(_N)2 mechanism.

The key features of this proposed S(_N)2 pathway are:

Stereochemistry: The reaction proceeds with an inversion of configuration at the stereocenter. Therefore, to obtain the (S)-nitrile, one would need to start with an (R)-configured precursor.

Reaction Rate: The rate of this bimolecular reaction is dependent on the concentration of both the tetrahydrofuran substrate and the cyanide nucleophile. The general rate law can be expressed as: Rate = k[(S)-Tetrahydrofurfuryl-LG][CN]. msu.edu

Solvent Effects: Polar aprotic solvents, such as DMSO or DMF, are typically favored for S(_N)2 reactions as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.

Another potential pathway is the dehydration of (S)-tetrahydrofuran-2-carboxamide. This reaction is often carried out using strong dehydrating agents like phosphorus pentoxide (P(4)O({10})) or thionyl chloride (SOCl(_2)). The mechanism involves the activation of the amide carbonyl group by the dehydrating agent, followed by an elimination reaction to form the nitrile.

| Method | Precursor | Reagent | Proposed Mechanism | Key Stereochemical Feature |

| Nucleophilic Substitution | (R)-2-(Halomethyl)tetrahydrofuran | NaCN | S(_N)2 | Inversion of configuration |

| Dehydration | (S)-Tetrahydrofuran-2-carboxamide | P(4)O({10}) | E2-like elimination | Retention of configuration |

Mechanistic Studies of Transformations Involving the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring in (S)-Tetrahydrofuran-2-carbonitrile can undergo various transformations, with ring-opening reactions being a prominent example. These reactions are typically promoted by Lewis acids or strong nucleophiles and lead to the formation of linear, functionalized products.

One plausible mechanistic pathway for the ring-opening of this compound involves the coordination of a Lewis acid to the ring oxygen. This activation makes the adjacent carbon atoms (C2 and C5) more electrophilic and susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack would be influenced by the electronic effect of the C2-nitrile group and the steric environment. The electron-withdrawing nature of the nitrile group would likely direct the nucleophile to the C5 position.

A proposed mechanism for the Lewis acid-mediated ring-opening with a nucleophile (Nu) is as follows:

Coordination of the Lewis acid (LA) to the ether oxygen.

Nucleophilic attack at the C5 position, leading to the cleavage of the C5-O bond.

Protonation or workup to yield the final ring-opened product.

The stereochemistry at C2 would be retained during this process.

| Reaction Type | Reagents | Proposed Intermediate | Key Mechanistic Step |

| Lewis Acid-Mediated Ring-Opening | Lewis Acid (e.g., BF(_3), TiCl(_4)), Nucleophile | Oxonium ion complex | Nucleophilic attack on the activated THF ring |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH(_4)) | --- | Hydride attack and C-O bond cleavage |

This table outlines hypothetical transformations of the tetrahydrofuran ring in this compound. The proposed mechanisms are based on general reactivity patterns of ethers and related heterocycles.

Stereochemical Control Mechanisms in Asymmetric Reactions

Maintaining or influencing the stereochemistry at the C2 position is a critical aspect of reactions involving this compound. The chiral center can direct the stereochemical outcome of reactions at other positions in the molecule through substrate control.

For instance, in the reduction of the nitrile group to a primary amine using a reducing agent like LiAlH(_4), the approach of the hydride to the nitrile carbon can be influenced by the stereochemistry of the adjacent C2 position. The bulky substituent at C2 may direct the incoming nucleophile to the less sterically hindered face of the nitrile group, potentially leading to diastereoselectivity in the formation of the resulting amine.

In reactions where a new stereocenter is formed, the existing stereocenter in this compound can act as a chiral auxiliary. The stereochemical outcome will be dictated by the transition state that minimizes steric interactions. For example, in an aldol (B89426) reaction with the enolate derived from this compound, the approach of the electrophile would be directed by the stereocenter at C2.

| Reaction Type | Stereochemical Principle | Controlling Factor | Expected Outcome |

| Reduction of Nitrile | Substrate-controlled diastereoselection | Steric hindrance from the C2-substituent | Preferential formation of one diastereomer |

| Enolate Alkylation | Substrate-controlled diastereoselection | Conformation of the enolate intermediate | Preferential formation of one diastereomer |

| Cycloaddition Reactions | Diastereoselective facial attack | Steric and electronic effects of the chiral center | Formation of a specific diastereomeric product |

This table illustrates the principles of stereochemical control that would apply to reactions of this compound, based on general concepts in asymmetric synthesis.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative insights into reaction mechanisms, including the determination of rate laws and activation parameters. While specific kinetic data for reactions of this compound are scarce in the literature, we can infer potential kinetic behavior based on studies of similar structures.

For the S(_N)2 formation of this compound from a suitable precursor, the reaction would be expected to follow second-order kinetics. msu.edu The rate constant would be influenced by the nature of the leaving group, the solvent, and the temperature.

Kinetic investigations of the reactions of the parent tetrahydrofuran molecule with hydroxyl radicals have shown that H-atom abstraction occurs preferentially at the (\alpha)-positions (C2 and C5) due to the stabilization of the resulting radical by the adjacent oxygen atom. The presence of an electron-withdrawing nitrile group at the C2 position in this compound would be expected to deactivate this position towards radical attack and potentially influence the rate of reaction at other sites on the ring.

| Reaction | Expected Rate Law | Factors Influencing Rate Constant (k) | Anticipated Activation Energy (Ea) |

| S(_N)2 formation | Rate = k[Substrate][CN] | Leaving group, solvent, temperature | Moderate |

| Ring-Opening (Lewis Acid) | Rate = k[Substrate][Lewis Acid] | Nature of Lewis acid and nucleophile, solvent | Varies with reagents |

| Nitrile Hydrolysis (Acid-catalyzed) | Rate = k[Nitrile][H] | Acid concentration, temperature | High |

This table presents expected kinetic parameters for key reactions involving this compound. The values are qualitative and based on general mechanistic principles due to the absence of specific experimental data for this compound.

Computational Chemistry and Theoretical Studies of S Tetrahydrofuran 2 Carbonitrile

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. core.ac.ukyoutube.com It is a widely used tool in chemistry and physics to predict molecular properties such as geometries, energies, and spectroscopic parameters. core.ac.uknih.gov DFT calculations are based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. core.ac.ukyoutube.com In practice, the Kohn-Sham equations are solved iteratively to obtain the ground-state electron density and energy. youtube.comnih.gov The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgpku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, influencing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, determining its electrophilicity. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding within a molecule. wisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the classical concepts of core, lone pair, and bonding/antibonding orbitals. wisc.edu NBO analysis is used to understand electron delocalization and donor-acceptor interactions within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. mdpi.comreadthedocs.io It maps the electrostatic potential onto the molecular surface, with different colors representing different potential values. readthedocs.iobhu.ac.in Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. mdpi.combhu.ac.in MESP maps are useful for predicting and understanding intermolecular interactions and chemical reactivity. mdpi.comchemrxiv.org

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling uses computational methods to map out the energetic profile of a chemical reaction, from reactants to products, via transition states. researchgate.net This allows for the determination of activation energies and the identification of the most likely reaction mechanisms. For a molecule like (S)-Tetrahydrofuran-2-carbonitrile, theoretical studies could model various reactions, such as nucleophilic attack at the nitrile carbon or reactions involving the tetrahydrofuran (B95107) ring. Characterizing the geometry and energy of transition states is crucial for understanding the kinetics and selectivity of these reactions.

Non-covalent Interaction Analysis in this compound Derivatives

Non-covalent interactions are the cornerstone of supramolecular chemistry and play a pivotal role in determining the three-dimensional structure, stability, and function of molecules. For derivatives of this compound, a theoretical analysis would reveal a landscape of intricate non-covalent forces, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions, though weaker than covalent bonds, are directional and specific, and their collective effect is significant. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are instrumental in characterizing and quantifying these weak forces.

Intramolecular Interactions and Conformational Landscape

The conformation of the tetrahydrofuran ring in derivatives of this compound is a delicate balance of several intramolecular non-covalent interactions. The five-membered ring is not planar and typically adopts either a twisted (C₂) or an envelope (Cₛ) conformation. researchgate.netquora.comrsc.org The energy difference between these conformers is generally small, and the presence of a substituent at the 2-position, such as the cyano group, further influences this equilibrium. researchgate.net

Key intramolecular interactions that would be investigated in a computational study include:

Anomeric Effects: The interaction between the lone pair of the ether oxygen and the antibonding orbital of the C-CN bond can lead to a stabilizing anomeric effect. This interaction influences the preferred orientation of the cyano group.

Steric Hindrance: Repulsive van der Waals interactions between the cyano group and the hydrogen atoms on the tetrahydrofuran ring will destabilize certain conformations. The size and electronic nature of other substituents on the ring will also contribute to steric strain.

Dipole-Dipole Interactions: The C-O-C ether linkage and the C-CN group both possess significant dipole moments. quora.comquora.comchemguide.co.uk The relative orientation of these dipoles will have a substantial impact on the conformational energy. Computational studies would aim to identify the conformers that minimize repulsive dipole-dipole interactions.

A representative analysis of the conformational preferences would involve calculating the relative energies of different rotamers and mapping the potential energy surface.

| Interaction Type | Atoms/Groups Involved | Estimated Energy (kcal/mol) | Significance |

| Anomeric Effect | O lone pair, σ*(C-CN) | 1 - 2 | Stabilizes specific rotamers |

| Steric Repulsion | CN group, Ring Hydrogens | Variable | Destabilizes crowded conformers |

| Dipole-Dipole | C-O-C, C-CN | Variable | Influences overall molecular geometry |

Note: The energy values are illustrative and would be precisely determined through quantum chemical calculations.

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions between molecules of this compound derivatives are crucial for understanding their solid-state packing and behavior in solution. The nitrile group is a particularly interesting functionality in this regard.

Hydrogen Bonding: While this compound itself does not have a hydrogen bond donor, the nitrogen atom of the cyano group is a good hydrogen bond acceptor. chemguide.co.uknih.govresearchgate.net In the presence of suitable donor molecules (e.g., water, alcohols, or other functional groups in a derivative), it can form hydrogen bonds of moderate strength. The ether oxygen of the tetrahydrofuran ring can also act as a hydrogen bond acceptor. website-files.com Computational studies can predict the geometry and energetics of these hydrogen bonds. acs.org

A detailed computational analysis would involve studying dimers and larger clusters of this compound derivatives to elucidate the preferred modes of intermolecular association. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| C-H···N Hydrogen Bond | C-H, -CN | 2.2 - 2.8 | 1 - 4 |

| O···H Hydrogen Bond | Ring Oxygen, H-Donor | 1.8 - 2.5 | 2 - 5 |

| Dipole-Dipole | -CN, Ring Ether | Variable | 1 - 3 |

| van der Waals | All atoms | > 3.0 | 0.5 - 2 |

Note: The provided distances and energies are representative and would be refined by specific computational models.

Analytical Methodologies for Chiral Purity and Structure Elucidation

Spectroscopic Techniques for Enantiomeric Excess Determination

The quantification of enantiomeric excess (ee) is critical in chiral chemistry. Various spectroscopic methods offer the necessary precision and sensitivity for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the enantiomeric purity of chiral compounds. bohrium.comscilit.com The fundamental principle involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and are therefore distinguishable in the NMR spectrum. researchgate.net This conversion is achieved through the use of chiral discriminating agents. bohrium.comscilit.com

Chiral Resolving Agents, also known as Chiral Solvating Agents (CSAs), are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netnih.gov These interactions, which can include hydrogen bonding, π-π stacking, and dipole-dipole forces, lead to a different average magnetic environment for each enantiomer in solution. nih.gov Consequently, the chemically equivalent nuclei in the original enantiomers become diastereotopic in the complexes, resulting in separate signals in the NMR spectrum. nih.gov The enantiomeric excess can then be determined by integrating the corresponding signals. researchgate.net This method is advantageous as it is non-destructive and does not require chemical modification of the analyte. bohrium.com

Chiral Derivatizing Agents (CDAs), or chiral auxiliaries, function by reacting covalently with the enantiomers to form stable diastereomeric products. bohrium.comresearchgate.net For a molecule like (S)-Tetrahydrofuran-2-carbonitrile, while lacking common functional groups like hydroxyl or amine for easy derivatization, hypothetical modification could enable this approach. The resulting diastereomers exhibit distinct chemical shifts and coupling constants in the NMR spectrum, allowing for quantification. Resin-bound CDAs have been developed to simplify the process, allowing for derivatization to occur directly in the NMR tube without the need for purification. nih.gov

The effectiveness of these agents is demonstrated by the separation of signals (ΔΔδ) for the diastereomeric species formed.

Table 1: Representative ¹H NMR Signal Differentiation using a Chiral Solvating Agent (CSA) This table is illustrative, showing typical data for chiral analytes in the presence of a CSA. The specific values would vary for this compound.

| Analyte Enantiomer | CSA | Proton Signal | Chemical Shift (δ) of (R)-Analyte (ppm) | Chemical Shift (δ) of (S)-Analyte (ppm) | Chemical Shift Difference (ΔΔδ) (ppm) |

| Racemic Hydantoin (B18101) | (1S,2S)-TAMCSA | N-H | 8.521 | 7.212 | 1.309 |

| Racemic Alcohol | (S)-BINOL-phosphine | O-H | 5.25 | 5.20 | 0.05 |

Data adapted from studies on hydantoin derivatives and alcohols. lookchem.comnih.gov

Chiral Shift Reagents (CSRs), also known as Chiral Lanthanide Shift Reagents (CLSRs), are paramagnetic lanthanide complexes that act as Lewis acids, reversibly coordinating to Lewis basic sites in the analyte molecule, such as the oxygen atom or nitrile group in this compound. fiveable.meslideshare.net This interaction induces large changes in the chemical shifts of the analyte's protons, and because the CSR is itself chiral, it forms diastereomeric complexes that experience different induced shifts. fiveable.me This results in the resolution of signals for the two enantiomers in the NMR spectrum. Europium and Samarium complexes are commonly used for this purpose. A significant advantage is the ability to resolve overlapping signals in complex spectra, though line broadening can be a drawback, particularly at higher magnetic fields. slideshare.net

Table 2: Example of Enantiomeric Signal Resolution using a Chiral Shift Reagent This table illustrates the principle of signal resolution for a chiral substrate using a lanthanide-based CSR.

| Analyte | Chiral Shift Reagent | Analyte Proton | Signal for Enantiomer 1 (ppm) | Signal for Enantiomer 2 (ppm) |

| Valine (D/L mixture) | Sodium [(R)-...-samarate(III)] (S0473) | α-H | Resolved Peak A | Resolved Peak B |

| α-Amino Acids | Eu-pdta | α-H | Resolved Peak C | Resolved Peak D |

Data derived from technical notes on water-soluble chiral shift reagents.

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes and intermolecular exchange. nih.gov For this compound, the tetrahydrofuran (B95107) ring is not planar and undergoes dynamic conformational changes like pseudorotation. researchgate.net While this does not typically involve chiral inversion, studying these dynamics can provide insight into the molecule's structural behavior.

Host-guest chemistry, when studied by NMR, provides a powerful tool for chiral recognition. The exchange kinetics between a guest molecule, such as this compound, and a larger chiral host molecule (e.g., a cyclodextrin (B1172386) or a synthetic cage compound) can be quantified. nih.govru.nl Techniques like 1D and 2D exchange spectroscopy (EXSY) can measure the rates of association and dissociation of the diastereomeric host-guest complexes. ru.nl The exchange rates can reveal a dissociative mechanism and provide thermodynamic and kinetic data about the binding process. ru.nl Paramagnetic guests can be used with methods like the paraGEST (paramagnetic guest exchange saturation transfer) to study these dynamics, revealing the presence of multiple co-existing host-guest complex populations in solution. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.govformulationbio.com This differential absorption is only observed for optically active compounds containing a chromophore in a chiral environment. mit.edu In this compound, the nitrile group and the ether oxygen can act as chromophores. The resulting CD spectrum provides a unique fingerprint of a specific enantiomer; its mirror image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. acs.org

This characteristic makes CD an inherently enantioselective technique for determining enantiomeric ratios. acs.org The magnitude of the CD signal, often reported as molar ellipticity ([θ]), is directly proportional to the concentration difference between the two enantiomers. nih.govnih.gov By constructing a calibration curve with samples of known enantiomeric excess, the purity of an unknown sample can be accurately determined. nih.govnih.gov For molecules with weak CD signals, derivatization with a strongly absorbing chromophore or the use of a sensing ensemble can induce a strong CD response suitable for analysis. acs.orgacs.org

Table 3: Correlation of CD Signal with Enantiomeric Excess (ee) This table provides a representative example of how CD signal intensity changes with the enantiomeric excess of a chiral analyte.

| Enantiomeric Excess (% ee) | Molar Ratio (R:S) | Normalized CD Signal Intensity |

| 100% (R) | 100:0 | +1.0 |

| 50% (R) | 75:25 | +0.5 |

| 0% (Racemic) | 50:50 | 0.0 |

| -50% (S) | 25:75 | -0.5 |

| -100% (S) | 0:100 | -1.0 |

This is a generalized representation based on the principles of CD spectroscopy. nih.govnih.gov

Molecular Rotational Resonance (MRR) Spectroscopy

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution, gas-phase technique that provides unambiguous structural information about a molecule. researchgate.netbrightspec.com It measures the frequencies of transitions between quantized rotational energy levels of a molecule. These transition frequencies are exquisitely sensitive to the molecule's moments of inertia, which are determined by the precise three-dimensional arrangement and masses of its atoms. researchgate.net This makes MRR an ideal tool for structure elucidation.

For a chiral molecule like this compound, MRR can distinguish between different stable conformers, such as those arising from the puckering of the tetrahydrofuran ring. ualberta.ca While enantiomers themselves have identical moments of inertia and thus identical rotational spectra, MRR can achieve chiral discrimination by forming a complex with another chiral molecule (a "chiral tag"). The resulting diastereomeric complexes have different moments of inertia and, therefore, distinct and measurable rotational spectra.

A study on the closely related molecule, tetrahydro-2-furoic acid, demonstrated the power of MRR to observe multiple conformers and investigate chirality recognition in complexes. ualberta.ca The technique is also highly sensitive to isotopic substitution, allowing for the precise determination of atomic positions within the molecule through analysis of isotopologues. researchgate.netrsc.org

Table 4: Representative Data from an MRR Spectroscopic Analysis This table shows the type of data obtained from MRR, illustrating how different conformers or isotopologues of a molecule exhibit unique rotational constants.

| Species | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| Molecule X, Conformer 1 | 3450.123 | 1876.456 | 1654.789 |

| Molecule X, Conformer 2 | 3210.987 | 1954.321 | 1723.456 |

| Molecule X, ¹³C Isotopologue | 3448.765 | 1865.123 | 1649.987 |

The values are hypothetical, based on typical data from MRR studies. ualberta.carsc.org

Chromatographic Techniques for Purity and Enantioseparation

Chromatographic methods are powerful tools for separating the enantiomers of a chiral compound, allowing for the determination of their relative proportions and thus the enantiomeric purity of a sample. wikipedia.org The choice of technique often depends on factors such as the volatility of the compound, the required resolution, and the desired analysis time.

Chiral HPLC is a cornerstone technique for the enantioselective analysis of a wide range of pharmaceutical and chemical compounds. mdpi.comwvu.edu This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. wikipedia.orgwvu.edu The principle of chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the individual enantiomers. wvu.edu For the analysis of this compound and its enantiomer, a suitable chiral column would be selected based on screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are known for their broad applicability. wikipedia.org

While specific, detailed research findings on the chiral HPLC separation of this compound are not extensively published in peer-reviewed literature, commercial suppliers of the (R)-enantiomer indicate that its chiral purity is assessed by chiral HPLC, achieving a purity of ≥ 99%. chemimpex.com This demonstrates the suitability of the technique for the quality control of this compound. The development of a robust chiral HPLC method would involve the optimization of several parameters, as outlined in the table below.

Table 1: Typical Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Conditions |

| Chiral Stationary Phase (CSP) | The type of chiral column used for separation. | Polysaccharide-based (e.g., Amylose or Cellulose derivatives on a silica (B1680970) support) |

| Mobile Phase | The solvent system that carries the analyte through the column. | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized for best separation. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Column Temperature | Can influence the interaction between the analyte and the CSP. | Typically ambient, but can be varied (e.g., 10-40 °C) to improve resolution. |

| Detection | The method used to detect the separated enantiomers as they elute. | UV detection at a suitable wavelength (e.g., ~210 nm for the nitrile group). |

Method validation would be performed in accordance with established guidelines to ensure specificity, precision, linearity, accuracy, and robustness. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often offering advantages in terms of speed and reduced environmental impact. chromatographyonline.comshimadzu.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical CO2 lead to faster analysis times and higher efficiency compared to liquid chromatography. shimadzu.com

For chiral separations, SFC is frequently paired with the same types of chiral stationary phases used in HPLC. shimadzu.comresearchgate.net The addition of a small amount of a polar organic solvent (modifier), such as methanol (B129727) or ethanol, to the CO2 mobile phase is common to modulate the retention and selectivity of the analytes. shimadzu.comresearchgate.net SFC is particularly well-suited for the separation of enantiomers due to its excellent structural recognition capabilities, similar to normal-phase chromatography. shimadzu.com

Table 2: Typical Parameters for Chiral SFC Method Development

| Parameter | Description | Typical Conditions |

| Chiral Stationary Phase (CSP) | The type of chiral column used for separation. | Polysaccharide-based (e.g., Amylose or Cellulose derivatives). |

| Mobile Phase | The supercritical fluid and any added modifiers. | Supercritical CO2 with a modifier such as methanol, ethanol, or isopropanol (typically 5-40%). |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 5.0 mL/min |

| Back Pressure | Maintained to keep the CO2 in a supercritical state. | 100 - 200 bar |

| Column Temperature | Affects fluid density and can influence separation. | 30 - 50 °C |

| Detection | The method used to detect the separated enantiomers. | UV detection or Mass Spectrometry (MS). |

The green credentials of SFC, due to the replacement of large volumes of organic solvents with CO2, make it an increasingly attractive technique for both analytical and preparative-scale chiral separations. researchgate.netspringernature.com

Optical Rotation Measurements for Chiral Characterization

Optical rotation is a fundamental property of chiral substances and provides a direct, albeit non-separative, method for their characterization. wikipedia.org When plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated. wikipedia.org The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. masterorganicchemistry.com

The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation using the following formula:

[α]λT = (100 * α) / (l * c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line at 589 nm).

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in g/100 mL.

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A compound that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-). wikipedia.org Therefore, measuring the optical rotation can confirm the identity of a specific enantiomer and provide an indication of its enantiomeric purity. A racemic mixture, containing equal amounts of both enantiomers, will have an observed optical rotation of zero. libretexts.org

For this compound, a measurement of its specific rotation would be a key identifier. While a specific value for the (S)-enantiomer is not prominently published, a study on the synthesis of optically active tetrahydrofuran derivatives reported a specific rotation for the related compound, (R)-tetrahydrofuran-2-carboxaldehyde, which was crucial in assigning its absolute configuration. cdnsciencepub.com The determination of the specific rotation of a pure sample of this compound would provide a critical reference value for future analyses.

Table 3: Parameters for Optical Rotation Measurement

| Parameter | Description | Standard Value/Condition |

| Instrument | Device used to measure the angle of rotation. | Polarimeter |

| Light Source | Wavelength of light used for the measurement. | Sodium D-line (589 nm) |

| Temperature | Controlled temperature of the measurement. | 20 °C or 25 °C |

| Solvent | The solvent in which the sample is dissolved. | Specified (e.g., Chloroform, Methanol, Water) |

| Concentration | The concentration of the sample solution. | Accurately known (e.g., g/100 mL) |

| Path Length | The length of the sample cell. | 1 decimeter (10 cm) |

It is important to note that the relationship between the R/S designation and the (+)/(-) sign of optical rotation is not always predictable and must be determined experimentally. wikipedia.org

Future Perspectives and Research Directions

Development of More Efficient and Sustainable Synthetic Routes to (S)-Tetrahydrofuran-2-carbonitrile

The advancement of practical applications for this compound is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Current research efforts are likely to focus on several key areas:

Catalytic Asymmetric Cyanation: A primary goal will be the development of catalytic asymmetric methods for the direct cyanation of 2,3-dihydrofuran. This could involve the use of chiral transition metal complexes or organocatalysts to achieve high enantioselectivity and yield.

Biocatalytic Approaches: The use of enzymes, such as nitrilases or hydroxynitrile lyases, could offer a highly selective and sustainable route to this compound. Research in this area would involve screening for suitable enzymes and optimizing reaction conditions.

Flow Chemistry: Continuous flow processes can offer significant advantages in terms of safety, scalability, and efficiency. The development of a flow-based synthesis would be a significant step towards the industrial production of this compound.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Asymmetric Cyanation | High enantioselectivity, atom economy | Development of novel chiral catalysts |

| Biocatalytic Approaches | High selectivity, mild reaction conditions | Enzyme screening and engineering |

| Flow Chemistry | Improved safety, scalability, and efficiency | Reactor design and process optimization |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The synthetic utility of this compound can be significantly expanded by exploring the reactivity of both the nitrile group and the tetrahydrofuran (B95107) ring. Future research will likely investigate:

Nitrile Group Transformations: The conversion of the nitrile group into a wide range of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, will be a key focus. This will allow for the synthesis of a diverse array of chiral derivatives.